Physicochemical Properties of Allyl Hexanoate: A Technical Guide
Physicochemical Properties of Allyl Hexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl hexanoate (B1226103), a key component in flavor and fragrance formulations, is a volatile ester recognized for its characteristic pineapple aroma.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of allyl hexanoate, along with detailed experimental protocols for its synthesis and analysis. The information presented is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and other fields where the precise characterization of organic compounds is essential.
Chemical Identity and General Properties
Allyl hexanoate, also known as allyl caproate, is an organic compound with the chemical formula C₉H₁₆O₂.[1][3] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and fixed oils.[4][5] Its distinct fruity and sweet aroma, strongly reminiscent of pineapple, has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[3][4]
Table 1: General and Physical Properties of Allyl Hexanoate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [3][6] |
| Molecular Weight | 156.22 g/mol | [3][5] |
| Appearance | Clear colorless to pale yellow liquid | [3][7] |
| Odor | Strong pineapple, fruity, sweet | [2][4] |
| CAS Number | 123-68-2 | [3] |
| EINECS Number | 204-642-4 | [8] |
Physicochemical Data
The following table summarizes the key physicochemical parameters of allyl hexanoate, which are critical for its handling, formulation, and quality control.
Table 2: Quantitative Physicochemical Data for Allyl Hexanoate
| Property | Value | Conditions | Source(s) |
| Boiling Point | 185 - 191 °C | @ 760 mmHg | [1][5] |
| 75 - 76 °C | @ 15 mmHg | [4][6] | |
| Melting Point | -57.45 °C | (estimate) | [6] |
| Density | 0.887 g/mL | @ 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.422 - 1.426 | @ 20 °C | [3][5] |
| Flash Point | 66 °C (151 °F) | [1][6] | |
| Vapor Pressure | 0.678 mmHg | @ 25 °C | [9] |
| Solubility in Water | Insoluble / Practically Insoluble | [5][6] | |
| LogP (Octanol/Water Partition Coefficient) | 3.191 | @ 20 °C | [6] |
Experimental Protocols
Synthesis of Allyl Hexanoate via Fischer Esterification
Allyl hexanoate is commonly synthesized through the direct esterification of hexanoic acid and allyl alcohol using an acid catalyst, such as sulfuric acid.[2][10]
Workflow for the Synthesis of Allyl Hexanoate
Caption: Synthesis workflow for allyl hexanoate.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 2 equivalents), and a catalytic amount of concentrated sulfuric acid. A solvent that forms an azeotrope with water, such as toluene, can also be added.[10]
-
Esterification: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.[10]
-
Work-up: After the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic catalyst.[10]
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude allyl hexanoate by vacuum distillation to obtain the final product.[10]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard analytical technique for the identification and quantification of volatile compounds like allyl hexanoate in various matrices, such as food products.[11]
General Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow.
Methodology:
-
Sample Preparation: For the analysis of allyl hexanoate in complex matrices like pineapple beverages or yogurts, a sample preparation step is necessary to extract and concentrate the analyte. A common technique is Stir Bar Sorptive Extraction (SBSE).[11]
-
A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane) is added to the liquid sample.
-
The sample is stirred for a defined period to allow the analyte to be adsorbed onto the coating.
-
The stir bar is then removed, dried, and thermally desorbed in the injector of the gas chromatograph.
-
-
Gas Chromatography (GC):
-
Injector: The desorbed analytes are introduced into the GC column.
-
Column: A capillary column with a suitable stationary phase (e.g., non-polar) is used to separate the components of the sample based on their volatility and interaction with the stationary phase.
-
Oven Program: A temperature gradient is applied to the oven to facilitate the elution of compounds with different boiling points.
-
-
Mass Spectrometry (MS):
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI).
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detector: The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identification: Allyl hexanoate is identified by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification: The concentration of allyl hexanoate in the sample is determined by comparing the peak area of the analyte with a calibration curve generated from standards of known concentrations.[11]
-
Safety and Handling
Allyl hexanoate is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[12][13] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[12]
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of allyl hexanoate, along with established protocols for its synthesis and analysis. The data and methodologies presented herein are essential for the effective and safe utilization of this compound in research, development, and industrial applications. The structured presentation of quantitative data and the clear depiction of experimental workflows aim to facilitate a deeper understanding and practical application of this knowledge for the target audience of scientists and professionals.
References
- 1. Allyl hexanoate - Wikipedia [en.wikipedia.org]
- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 3. chemimpex.com [chemimpex.com]
- 4. Allyl hexanoate | 123-68-2 [chemicalbook.com]
- 5. Allyl caproate | C9H16O2 | CID 31266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 123-68-2 CAS MSDS (Allyl hexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Allyl Hexanoate | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. Quantification of allyl hexanoate in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. mu-intel.us [mu-intel.us]
